molecular formula C14H19NO5 B2619779 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide CAS No. 1421530-45-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide

Cat. No. B2619779
CAS RN: 1421530-45-1
M. Wt: 281.308
InChI Key: UMRDFZYBMADRNP-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide” is a derivative of substituted cinnamides . Substituted cinnamides have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, anticonvulsant . They are often used as promising precursors for the development of new, highly effective drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed using structural activity relationship and motif study of QSAR novel drugs . Another study reported the synthesis of a Schiff derivative via a simple condensation method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of a Schiff derivative involved a simple condensation method .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap was established, and 1H and 13C NMR chemical shifts were obtained . The molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors were studied .

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to reduce inflammation in animal models of arthritis and neuroinflammation. In addition, this compound has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide in lab experiments is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties, making it a potential candidate for cancer therapy, arthritis treatment, and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and requires specialized equipment and expertise, making it difficult to obtain in large quantities.

Future Directions

For research on N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide include exploring its potential as a cancer therapy, arthritis treatment, and neuroprotective agent, as well as developing more efficient methods for synthesizing it.

Synthesis Methods

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide involves the reaction of 3-(benzo[d][1,3]dioxol-5-yl)propanoic acid with ethoxyacetyl chloride and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

Safety and Hazards

While specific safety and hazards information for “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide” is not available, safety data sheets for similar compounds recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-2-18-8-14(17)15-6-5-11(16)10-3-4-12-13(7-10)20-9-19-12/h3-4,7,11,16H,2,5-6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRDFZYBMADRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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